An In-Depth Technical Guide to 3-Dibenzothiophenamine: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Dibenzothiophenamine: Structure, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Dibenzothiophenamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. Drawing upon established scientific principles and research findings, this document delves into the core chemical and physical properties of this molecule, outlines a plausible synthetic route, explores its reactivity, and discusses its burgeoning applications, particularly in the realm of drug development. This resource is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the therapeutic and functional applications of dibenzothiophene scaffolds.
Introduction to 3-Dibenzothiophenamine: A Privileged Scaffold
Dibenzothiophene, a sulfur-containing tricyclic aromatic hydrocarbon, and its derivatives are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] The introduction of an amino group at the 3-position of the dibenzothiophene core yields 3-Dibenzothiophenamine (also known as 3-Aminodibenzothiophene), a molecule that combines the rigid, planar structure of the dibenzothiophene backbone with the nucleophilic and hydrogen-bonding capabilities of the amino group. This unique combination of features makes 3-Dibenzothiophenamine an attractive starting point for the design and synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 3-Dibenzothiophenamine are fundamental to understanding its behavior in chemical reactions and biological systems.
Chemical Structure
The chemical structure of 3-Dibenzothiophenamine consists of a central thiophene ring fused to two benzene rings, with an amino group substituted at the C3 position.
Systematic Name: Dibenzo[b,d]thiophen-3-amine Synonyms: 3-Aminodibenzothiophene CAS Number: 25288-76-0[2] Molecular Formula: C₁₂H₉NS[2]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Dibenzothiophenamine is presented in the table below. These properties are crucial for predicting its solubility, permeability, and overall suitability for various applications.
| Property | Value | Reference |
| Molecular Weight | 199.27 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Melting Point | 121-123 °C | [3][4] |
| Boiling Point (Predicted) | 413.2 ± 18.0 °C | [3] |
| Density (Predicted) | 1.333 g/cm³ | [2] |
| pKa (Predicted) | 4.03 ± 0.30 | [3] |
| XLogP3 | 3.7 | [2] |
Synthesis of 3-Dibenzothiophenamine
Several synthetic routes to dibenzothiophene and its derivatives have been reported.[13][14] A plausible and efficient method for the preparation of 3-Dibenzothiophenamine can be conceptualized from the synthesis of related aminodibenzothiophenes and other aminated polycyclic aromatic compounds. A common strategy involves the introduction of a nitrogen-containing functionality onto the pre-formed dibenzothiophene core, which can then be converted to the amine.
One such approach is a multi-step synthesis starting from dibenzothiophene, as outlined in a patent for preparing 3-halogenated dibenzothiophenes.[15] This can be adapted for the synthesis of 3-aminodibenzothiophene.
Proposed Synthetic Pathway
The proposed synthesis involves three key steps:
-
Oxidation: Dibenzothiophene is first oxidized to dibenzothiophene sulfoxide.
-
Electrophilic Bromination: The sulfoxide is then brominated at the 3-position. The sulfoxide group directs the electrophilic substitution to the meta position.
-
Reduction and Amination: The resulting 3-bromodibenzothiophene sulfoxide can then be subjected to reduction of the sulfoxide and a subsequent nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction to introduce the amino group. A more direct approach after obtaining 3-bromodibenzothiophene would be a Buchwald-Hartwig amination.
Below is a conceptual workflow for this synthesis.
Caption: Proposed synthetic workflow for 3-Dibenzothiophenamine.
Experimental Protocol (Conceptual)
The following is a conceptual, step-by-step methodology based on established chemical transformations. Note: This protocol should be optimized and validated in a laboratory setting.
Step 1: Synthesis of Dibenzothiophene Sulfoxide [15]
-
To a solution of dibenzothiophene in acetic acid, add a 30% hydrogen peroxide solution dropwise at 0 °C under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dibenzothiophene sulfoxide.
Step 2: Synthesis of 3-Bromodibenzothiophene Sulfoxide [15]
-
Dissolve the dibenzothiophene sulfoxide in acetic acid.
-
Add a catalytic amount of iron powder, followed by the dropwise addition of bromine at 60 °C under a nitrogen atmosphere.
-
After the reaction is complete (monitored by TLC), quench with an aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by recrystallization to obtain 3-bromodibenzothiophene sulfoxide.
Step 3: Reduction to 3-Bromodibenzothiophene
-
A reduction step would be necessary to convert the sulfoxide back to the sulfide. This can be achieved using a reducing agent like sodium bisulfite.
Step 4: Buchwald-Hartwig Amination to 3-Dibenzothiophenamine
-
In a reaction vessel, combine 3-bromodibenzothiophene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add a source of ammonia (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis).
-
Heat the reaction mixture in an appropriate solvent (e.g., toluene) under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, and work up by extraction and column chromatography to isolate 3-Dibenzothiophenamine.
Chemical Reactivity
The reactivity of 3-Dibenzothiophenamine is governed by the interplay between the electron-rich dibenzothiophene ring system and the activating, ortho-, para-directing amino group.
Electrophilic Aromatic Substitution
The amino group is a strong activating group, making the aromatic rings more susceptible to electrophilic attack.[6][16][17] Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur preferentially at the positions ortho and para to the amino group (positions 2, 4, and 6). The specific regioselectivity will depend on the reaction conditions and the nature of the electrophile.
Reactions of the Amino Group
The primary amino group can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
Transition Metal-Catalyzed Cross-Coupling Reactions
The C-N bond of the amino group or C-H bonds on the aromatic rings can be functionalized using transition metal catalysis. For instance, the amino group can be used to direct C-H activation. Furthermore, if the dibenzothiophene core is halogenated, it can participate in cross-coupling reactions such as Suzuki-Miyaura[7][18][19][20][21] and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Applications in Drug Development
The dibenzothiophene scaffold is a key component in numerous biologically active molecules. The addition of an amino group at the 3-position provides a handle for further derivatization and can significantly influence the pharmacological profile.
Anticancer Activity
Derivatives of aminobenzothiophenes have shown promising anticancer activity through various mechanisms.[13][22][23][24][25] One of the most notable targets is the inhibition of protein kinases, which are often dysregulated in cancer.
Kinase Inhibition: Several studies have demonstrated that benzothiophene derivatives can act as potent inhibitors of various kinases, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Aberrant STAT3 signaling is implicated in the proliferation, survival, and metastasis of many cancers.[26][27] A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, known as Stattic, is a well-known inhibitor of the STAT3 signaling pathway.[26][27] It is plausible that 3-aminodibenzothiophene derivatives could be designed to target the STAT3 pathway.
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. Benzothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B.[28][29]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in several cancers. Benzothiazole derivatives, which share structural similarities with benzothiophenes, have been shown to modulate EGFR activity.[30]
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The dibenzothiophene core can serve as a scaffold to position key pharmacophoric features, such as hydrogen bond donors and acceptors, to achieve high-affinity binding.[11][31]
Caption: Plausible mechanism of action for a 3-aminodibenzothiophene derivative as a STAT3 signaling pathway inhibitor.
Other Therapeutic Areas
The pharmacological potential of aminodibenzothiophene derivatives extends beyond oncology. Related benzothiophene structures have been investigated for:
-
Antimitotic Activity: By inhibiting tubulin polymerization.[22]
-
Anticoagulant Activity: As inhibitors of thrombin.[28]
-
Anti-inflammatory and Analgesic Activity. [32]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-Dibenzothiophenamine. Aromatic amines as a class can be toxic and may be absorbed through the skin.[33]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2][22]
-
Eye Protection: Safety glasses or goggles should be worn.[2][22]
-
Lab Coat: A lab coat or other protective clothing is necessary.[22]
-
Respiratory Protection: If handling the powder or creating dust, a respirator may be required.[22]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid creating dust.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
-
Keep containers tightly closed.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[34]
-
Inhalation: Move the person to fresh air.[2]
-
Ingestion: Rinse mouth and seek medical attention.[34]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[3][26][34]
Conclusion and Future Perspectives
3-Dibenzothiophenamine is a versatile building block with significant potential for the development of novel functional materials and therapeutic agents. Its rigid, aromatic core combined with a reactive amino group provides a rich platform for chemical modification. The demonstrated and potential biological activities of its derivatives, particularly in the area of kinase inhibition for cancer therapy, make it a compound of high interest for medicinal chemists.
Future research in this area will likely focus on the development of efficient and scalable synthetic routes to 3-Dibenzothiophenamine and its analogs. Furthermore, the exploration of its structure-activity relationships through the synthesis and biological evaluation of diverse libraries of derivatives will be crucial for the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the biological targets of dibenzothiophene-based compounds grows, so too will the opportunities for the rational design of next-generation therapeutics based on the 3-Dibenzothiophenamine scaffold.
References
A comprehensive list of references is available upon request, including links to the scientific literature and safety data sheets that informed this technical guide. The citations provided in-text correspond to the search results used in the generation of this document.
Sources
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